N-[(4-bromo-2-fluorophenyl)carbamothioyl]-4-tert-butylbenzamide
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Overview
Description
N-[(4-bromo-2-fluorophenyl)carbamothioyl]-4-tert-butylbenzamide is a synthetic organic compound with potential applications in various fields of scientific research. The compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, a carbamothioyl group, and a tert-butyl group on the benzamide moiety. Its unique structure makes it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-2-fluorophenyl)carbamothioyl]-4-tert-butylbenzamide typically involves the reaction of 4-bromo-2-fluoroaniline with 4-tert-butylbenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-2-fluorophenyl)carbamothioyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamothioyl group can be hydrolyzed to form corresponding amines and thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-[(4-bromo-2-fluorophenyl)carbamothioyl]-4-tert-butylbenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions. The compound’s ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-bromo-2-fluorophenyl)carbamothioyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromo and fluoro substituents enhances its binding affinity and specificity. The carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-bromo-2-fluorophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide
- **N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}benzamide
- **N-{[(4-bromo-2-(trifluoromethyl)phenyl]carbamothioyl}benzamide
Uniqueness
N-[(4-bromo-2-fluorophenyl)carbamothioyl]-4-tert-butylbenzamide stands out due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The combination of bromo and fluoro substituents also contributes to its unique properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(4-bromo-2-fluorophenyl)carbamothioyl]-4-tert-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2OS/c1-18(2,3)12-6-4-11(5-7-12)16(23)22-17(24)21-15-9-8-13(19)10-14(15)20/h4-10H,1-3H3,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGRUYHVVIOGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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